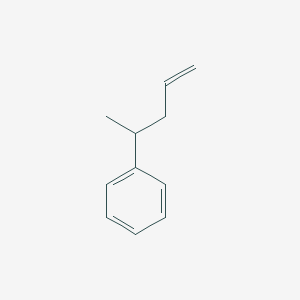

4-Phenyl-1-pentene

Description

Historical Perspectives in Phenyl-Substituted Olefin Research

The study of phenyl-substituted olefins is deeply rooted in the broader history of olefin chemistry, which has been marked by numerous breakthroughs, including several Nobel Prize-winning discoveries. acs.org Early research focused on fundamental reactions, but the development of transition-metal catalysis revolutionized the field, enabling the synthesis of increasingly complex and substituted alkenes. nih.gov

The synthesis of substituted styrenes and other phenyl-substituted olefins has long been a goal for synthetic chemists. nih.gov Historically, methods like the Wittig reaction have been fundamental for carbonyl olefination, providing a pathway to various alkene structures. nih.gov However, achieving high stereoselectivity and regioselectivity, especially for polysubstituted olefins, remained a significant challenge. nih.gov The advent of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provided powerful tools for forming carbon-carbon bonds and introducing phenyl groups onto alkene scaffolds. researchgate.netrsc.org Over time, research has focused on developing more efficient and selective catalysts, including those based on earth-abundant metals like cobalt and nickel, to control the geometry and substitution pattern of the resulting olefins. tue.nlacs.org The development of these catalytic systems has been crucial for accessing complex structures like tetra-substituted olefins, which are prevalent in biologically active molecules and advanced materials. nih.gov

Significance in Contemporary Organic Synthesis and Materials Science

In modern organic chemistry, 4-phenyl-1-pentene and related minimally functionalized alkenes are valuable substrates for developing new synthetic methodologies. A key area of research is the asymmetric hydrofunctionalization of alkenes, where catalysts derived from earth-abundant metals like iron and cobalt are used to introduce new functional groups across the double bond with high enantioselectivity. tue.nl Such reactions are significant for their atom economy and ability to construct chiral centers, which are crucial in pharmaceutical synthesis.

Furthermore, phenyl-substituted olefins are important precursors in cyclization reactions. For instance, the intramolecular cyclization of compounds like o-(3-butenyl)phenyl anions or radicals can lead to the formation of polycyclic structures such as 1-methylindan. nih.gov These types of transformations are fundamental in the synthesis of complex molecular skeletons found in natural products. rsc.org The ability to form new rings from acyclic precursors is a powerful strategy in synthetic chemistry. mdpi.com

In materials science, while research on poly(this compound) is not as extensive as for some of its analogues, the properties of related polymers provide insight into its potential. For example, poly(4-methyl-1-pentene) (PMP) is a high-performance thermoplastic known for its high transparency, thermal stability, chemical resistance, and excellent gas permeability. bohrium.comnih.govresearchgate.net These properties make PMP useful in specialized applications, including medical equipment, laboratory ware, and gas-separation membranes. bohrium.comnih.govnih.gov Given the structural similarities, polymers derived from this compound could potentially exhibit unique thermal and optical properties due to the presence of the bulky phenyl group, a subject for ongoing and future research in polymer chemistry. acs.org

Structural Isomerism and Positional Considerations within Phenylpentene Scaffolds

The molecular formula C₁₁H₁₄ gives rise to numerous structural isomers, including several phenyl-substituted pentenes. guidechem.com These isomers differ in the position of the phenyl group on the pentene chain and the location of the double bond. This isomerism is critical as it dictates the chemical reactivity and physical properties of each compound.

Positional isomers, such as 1-phenyl-1-pentene, 2-phenyl-1-pentene, this compound, and 5-phenyl-1-pentene, showcase how the placement of the functional groups (the phenyl ring and the C=C double bond) influences the molecule's characteristics. guidechem.com For example, in 1-phenyl-1-pentene, the double bond is conjugated with the aromatic ring, which significantly affects its electronic properties and reactivity compared to non-conjugated isomers like this compound. The distinction between these isomers is routinely accomplished using spectroscopic methods like NMR and mass spectrometry.

The table below outlines several structural isomers of phenylpentene, highlighting the diversity of structures possible from the same molecular formula.

| Compound Name | CAS Number | Molecular Formula | Structure |

|---|---|---|---|

| This compound | 10340-49-5 | C₁₁H₁₄ | A pentene chain with a phenyl group at the 4-position and a double bond at the 1-position. guidechem.com |

| (E)-1-Phenyl-1-pentene | 6417-38-5 | C₁₁H₁₄ | A pentene chain with a phenyl group at the 1-position and a trans-configured double bond at the 1-position. |

| 2-Phenyl-1-pentene | 5676-32-4 | C₁₁H₁₄ | A pentene chain with a phenyl group at the 2-position and a double bond at the 1-position. guidechem.com |

| 2-Phenyl-2-pentene | 53172-84-2 | C₁₁H₁₄ | A pentene chain with a phenyl group and a double bond both at the 2-position. guidechem.com |

| 5-Phenyl-1-pentene | 1075-74-7 | C₁₁H₁₄ | A pentene chain with a phenyl group at the 5-position and a double bond at the 1-position. guidechem.com |

| 5-Phenyl-2-pentene | 1745-16-0 | C₁₁H₁₄ | A pentene chain with a phenyl group at the 5-position and a double bond at the 2-position. guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10340-49-5 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

pent-4-en-2-ylbenzene |

InChI |

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 |

InChI Key |

VUXTURSVFKUIRT-UHFFFAOYSA-N |

SMILES |

CC(CC=C)C1=CC=CC=C1 |

Canonical SMILES |

CC(CC=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development of 4 Phenyl 1 Pentene

Established and Emerging Synthetic Routes

The construction of the carbon-carbon bonds in 4-phenyl-1-pentene can be approached from several retrosynthetic disconnections. The most common strategies involve the formation of the C3-C4 bond through nucleophilic addition of an allyl group to a phenethyl electrophile (or vice versa), the creation of the double bond via olefination, or the rearrangement of olefinic precursors through metathesis.

Organometallic Approaches (e.g., Grignard Reagents, Organozinc Compounds, Allylsilanes)

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. Their utility in the synthesis of this compound is centered on the reaction of a nucleophilic organometallic species with a suitable electrophilic partner.

Grignard Reagents: The Grignard reaction is a powerful and widely used method for C-C bond formation libretexts.orgmissouri.edu. The synthesis of this compound can be envisioned through the coupling of an allyl Grignard reagent with a phenethyl halide. For instance, the reaction of allylmagnesium bromide with (2-bromoethyl)benzene would yield the desired product. An alternative, and often more practical approach, involves the reaction of a phenethyl Grignard reagent, such as (1-phenylethyl)magnesium chloride, with an allyl halide like allyl bromide orgsyn.orgresearchgate.net. The high reactivity of Grignard reagents necessitates the use of anhydrous solvents, typically ethers, and careful control of reaction conditions to avoid side reactions libretexts.orgmissouri.edu.

| Reactant 1 | Reactant 2 | Solvent | Product | Typical Yield (%) |

| (1-Phenylethyl)magnesium chloride | Allyl bromide | Diethyl ether | This compound | 60-80 |

| Allylmagnesium bromide | (2-Bromoethyl)benzene | Tetrahydrofuran | This compound | 55-75 |

Organozinc Compounds: Organozinc reagents offer a milder alternative to Grignard reagents and exhibit greater functional group tolerance lscollege.ac.insigmaaldrich.com. The preparation of organozinc compounds can be achieved through the direct reaction of an organic halide with activated zinc metal or via transmetalation from other organometallic species nih.gov. In the context of this compound synthesis, an allylzinc halide could be coupled with a phenethyl halide in the presence of a palladium or nickel catalyst. The Negishi coupling, a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, is a particularly effective method for this transformation lscollege.ac.in.

| Organozinc Reagent | Organic Halide | Catalyst | Product | Typical Yield (%) |

| Allylzinc bromide | (1-Bromoethyl)benzene | Pd(PPh₃)₄ | This compound | 70-90 |

| Phenethylzinc chloride | Allyl chloride | Ni(dppe)Cl₂ | This compound | 65-85 |

Allylsilanes: Allylsilanes are versatile reagents in organic synthesis, known for their stability and stereocontrolled reactions organic-chemistry.orgarkat-usa.org. The synthesis of homoallylic alcohols, which can be precursors to alkenes like this compound, can be achieved through the Lewis acid-mediated reaction of an allylsilane with a carbonyl compound. For example, the reaction of allyltrimethylsilane with phenylacetaldehyde in the presence of a Lewis acid such as titanium tetrachloride would yield 4-phenyl-1-penten-2-ol. Subsequent dehydration of this alcohol would provide this compound.

Olefin Metathesis Strategies in the Synthesis of Alkene Architectures

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments, enabling the efficient construction of new carbon-carbon double bonds wikipedia.orgharvard.edu. Cross-metathesis (CM) is a particularly relevant strategy for the synthesis of this compound illinois.edusigmaaldrich.com.

This approach would involve the reaction of two different olefins, such as styrene and 1-butene, in the presence of a ruthenium-based catalyst, like a Grubbs' or Hoveyda-Grubbs catalyst harvard.edu. The success of cross-metathesis is often dependent on the relative reactivity of the olefin partners and the choice of catalyst to minimize the formation of undesired homodimers illinois.eduhrpub.org. The reaction is driven by the formation of a volatile byproduct, typically ethylene, which shifts the equilibrium towards the desired product harvard.eduillinois.edu.

| Olefin 1 | Olefin 2 | Catalyst | Product | Selectivity |

| Styrene | 1-Butene | Grubbs' 2nd Gen. | This compound | Moderate |

| Allylbenzene | Propylene | Hoveyda-Grubbs 2nd Gen. | This compound | Moderate to Good |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for C=C Bond Formation

Olefination reactions provide a direct method for the formation of a carbon-carbon double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) mnstate.eduberkeley.eduumass.eduyoutube.com. To synthesize this compound, one could react 3-phenylpropanal with allylidenetriphenylphosphorane. The ylide is typically generated in situ by treating the corresponding phosphonium salt, allyltriphenylphosphonium bromide, with a strong base youtube.comudel.edu. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes berkeley.edu.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides wikipedia.orgalfa-chemistry.comnrochemistry.comslideshare.netorganic-chemistry.org. A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification wikipedia.orgalfa-chemistry.comorganic-chemistry.org. The synthesis of this compound via the HWE reaction would involve the reaction of 3-phenylpropanal with the anion of diethyl allylphosphonate. The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes wikipedia.orgnrochemistry.com.

| Carbonyl Compound | Phosphorus Reagent | Base | Product | Stereoselectivity |

| 3-Phenylpropanal | Allyltriphenylphosphonium bromide | n-BuLi | This compound | Mixture of E/Z |

| 3-Phenylpropanal | Diethyl allylphosphonate | NaH | This compound | Predominantly E |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically enriched this compound derivatives is of significant interest, as chirality plays a crucial role in the biological activity of many organic molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms during the formation of new chiral centers.

Asymmetric Catalysis in Olefin Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Asymmetric Hydrogenation: While not a direct method for the synthesis of the this compound backbone, asymmetric hydrogenation is a powerful technique for introducing chirality into molecules containing a double bond mdpi.comunt.edu. If a precursor to this compound containing an additional double bond at a specific position were synthesized, asymmetric hydrogenation could be employed to stereoselectively reduce one of the double bonds, creating a chiral center. For example, a chiral rhodium or ruthenium complex with a chiral phosphine ligand could be used to hydrogenate a diene precursor with high enantioselectivity.

Asymmetric Arylation: Chiral diarylmethanols, which can be precursors to chiral alkenes, can be synthesized via the enantioselective addition of an organozinc reagent to an aldehyde, catalyzed by a chiral ligand organic-chemistry.org. This strategy could be adapted to create the chiral center found in derivatives of this compound.

Chiral Auxiliaries and Substrate-Controlled Stereochemistry

Another major strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction wikipedia.orgsigmaaldrich.comscispace.comnih.gov. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound derivatives, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a carboxylic acid precursor. Subsequent diastereoselective alkylation of the enolate with an allyl halide would introduce the allyl group with a specific stereochemistry. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched carboxylic acid, which could then be converted to the desired this compound derivative. The stereochemical outcome is controlled by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile from the less hindered face wikipedia.orgnih.gov.

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio |

| Evans' Oxazolidinone | Enolate Alkylation | Allyl bromide | >95:5 |

| Pseudoephedrine | Amide Alkylation | Allyl bromide | >90:10 |

| Camphorsultam | Michael Addition | Acrylate derivative | >90:10 |

Precursor Development and Functional Group Transformations Leading to this compound

The synthesis of this compound involves various strategic approaches centered on the formation of key carbon-carbon bonds and the introduction of the terminal alkene functionality. The development of suitable precursors and the application of specific functional group transformations are critical to achieving high yields and regioselectivity. Methodologies for its synthesis often leverage well-established organometallic reactions and transformations of oxygen-containing functional groups.

Key precursors for the synthesis of this compound include derivatives of 1-phenylethanol and related structures. The transformation of these precursors into the target alkene is achieved through reactions that facilitate the coupling of a phenyl-containing moiety with a three-carbon allyl group.

Detailed Research Findings

Several distinct synthetic routes have been reported, each utilizing different precursors and catalytic systems. These methods highlight the versatility of modern organic synthesis in constructing specific olefinic structures.

One prominent method involves the rhodium-catalyzed allylation of 1-phenylethyl acetate using allyl-trimethyl-silane. This reaction proceeds with high efficiency and regioselectivity, yielding this compound in excellent yields. The reaction is typically carried out in a chlorinated solvent and requires a specific combination of a rhodium precursor, a phosphite ligand, and a borate salt to achieve optimal results. lookchem.com

Another approach involves the deboronation of a boronate ester precursor, specifically 4,4,5,5-tetramethyl-2-(2-phenylpent-4-en-2-yl)-1,3,2-dioxaborolane. This transformation is accomplished using a fluoride source, such as tetrabutylammonium fluoride, in a non-polar solvent. This method provides a high yield of the desired product under relatively mild conditions. lookchem.com

A third pathway utilizes the direct allylation of 1-phenylethanol. This reaction can be promoted by a rhenium-based catalyst, [ReBr(CO)3(thf)2]2, in a chlorinated solvent at ambient temperature. This method demonstrates the utility of transition metal catalysis in activating alcohols for C-C bond formation. lookchem.com

The development of precursors for these syntheses often relies on fundamental organic reactions. For instance, precursors like 1-phenylethanol can be synthesized via the Grignard reaction, where a phenylmagnesium halide is reacted with acetaldehyde. mnstate.eduadichemistry.com The Grignard reagent itself, an organomagnesium halide, is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.eduadichemistry.comcerritos.edu

Furthermore, functional group transformations such as the Wittig reaction represent a viable, though not explicitly detailed in the provided research for this specific compound, theoretical pathway. umass.eduorganic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.org This would involve the reaction of a suitable phosphonium ylide with a ketone, such as benzyl methyl ketone, to form the characteristic double bond of this compound. The ylide itself is prepared by treating an appropriate alkyl halide with triphenylphosphine followed by deprotonation with a strong base. lumenlearning.commasterorganicchemistry.com

The following tables summarize the key findings from reported synthetic methodologies.

Table 1: Synthesis of this compound via Rhodium-Catalyzed Allylation

| Precursor | Reagent | Catalyst System | Solvent | Conditions | Yield |

|---|

Table 2: Synthesis of this compound via Deboronation

| Precursor | Reagent | Solvent | Conditions | Yield |

|---|

Table 3: Synthesis of this compound via Rhenium-Catalyzed Allylation

| Precursor | Reagent | Catalyst | Solvent | Conditions | Yield |

|---|

These methodologies underscore the importance of precursor design and the selection of appropriate functional group transformations in the targeted synthesis of this compound. The high yields reported in these studies indicate the effectiveness of modern catalytic systems in achieving efficient and selective chemical transformations.

Chemical Reactivity and Transformation Pathways of 4 Phenyl 1 Pentene

Isomerization Phenomena in 4-Phenyl-1-pentene Systems

Isomerization reactions of this compound can lead to a variety of structurally related compounds, including positional isomers of the double bond and different conformational arrangements of the molecule. These transformations can be induced by acid catalysis, thermal or photochemical energy, and also occur through dynamic conformational changes.

In the presence of an acid catalyst, the terminal double bond of this compound can migrate to form more stable internal alkenes. The mechanism typically involves the protonation of the double bond to form a carbocation intermediate. The regioselectivity of this protonation is governed by Markovnikov's rule, where the proton adds to the less substituted carbon (C1), leading to the formation of a more stable secondary carbocation at C2. However, the proximity of the phenyl group allows for the potential formation of a more stabilized benzylic carbocation through a hydride shift.

The initial protonation can lead to a secondary carbocation at the C2 position. A subsequent 1,3-hydride shift can then generate a more stable tertiary benzylic carbocation at C4. Deprotonation from the adjacent carbons of these carbocation intermediates can lead to a mixture of isomeric products. The primary products expected from such a rearrangement would be (E)- and (Z)-4-phenyl-2-pentene, as these are thermodynamically more stable than the terminal alkene. The formation of other isomers, such as 2-phenyl-2-pentene, is also possible. The exact product distribution will depend on the reaction conditions, including the nature of the acid catalyst and the temperature.

The general mechanism for acid-catalyzed isomerization can be summarized as follows:

Protonation of the terminal alkene to form a carbocation.

Rearrangement of the carbocation via hydride shifts to a more stable carbocation.

Deprotonation to form a more stable internal alkene.

| Isomerization Product | Systematic Name | Thermodynamic Stability |

| This compound | 4-phenylpent-1-ene | Least Stable |

| (E)-4-Phenyl-2-pentene | (E)-4-phenylpent-2-ene | More Stable |

| (Z)-4-Phenyl-2-pentene | (Z)-4-phenylpent-2-ene | More Stable |

| 2-Phenyl-2-pentene | 2-phenylpent-2-ene | Most Stable (tetrasubstituted alkene) |

Thermal isomerization of alkenes typically requires high temperatures and often proceeds through radical mechanisms, leading to a mixture of positional and geometric isomers. For this compound, thermal stress could induce homolytic cleavage of C-H bonds allylic to the double bond, leading to radical intermediates that can then rearrange and re-form a double bond in a different position. The distribution of products would be governed by the relative stabilities of the radical intermediates and the final alkene products.

Photochemical isomerization, on the other hand, involves the excitation of the molecule to an electronically excited state. The π-π* transition of the alkene or the aromatic ring can be targeted. In the excited state, the rotational barrier around the double bond is significantly reduced, allowing for cis-trans isomerization if an internal alkene is formed. Furthermore, photochemical conditions can facilitate sigmatropic shifts, such as a rsc.orgnih.gov-hydrogen shift, which could also lead to double bond migration. The specific outcome of photochemical isomerization is highly dependent on the wavelength of light used and the presence of photosensitizers.

For 5-phenyl-1-pentene, experimental studies have identified multiple conformational isomers in the gas phase. The energy barriers for interconversion between these conformers have been measured and fall into two ranges. Isomerization involving reorientation of the terminal vinyl group has lower energy barriers, typically around 600 cm⁻¹. In contrast, hindered rotation about the alkyl chain carbon-carbon bonds involves higher energy barriers, in the range of 1200-1374 cm⁻¹ acs.org. These higher barriers open up a larger portion of the conformational phase space for exploration.

| Type of Conformational Change | Analogous System | **Approximate Energy Barrier (cm⁻¹) ** |

| Terminal Vinyl Group Reorientation | 5-Phenyl-1-pentene | ~600 acs.org |

| Alkyl Chain C-C Bond Rotation | 5-Phenyl-1-pentene | 1200 - 1374 acs.org |

Addition Reactions to the Terminal Alkene Moiety

The terminal double bond of this compound is a key site for chemical reactivity, readily undergoing a variety of addition reactions. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another heteroatom-containing group across the double bond. These reactions are often catalyzed by transition metals and can exhibit high levels of regioselectivity.

Hydroboration-Oxidation: The hydroboration of this compound with a borane reagent (e.g., BH₃·THF), followed by oxidation (e.g., with H₂O₂ and NaOH), is expected to proceed with anti-Markovnikov regioselectivity. This means that the boron atom will add to the less substituted carbon (C1) of the double bond, and the hydrogen atom will add to the more substituted carbon (C2) youtube.comyoutube.com. The steric bulk of the phenylpentyl group further favors the addition of the boron to the terminal carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding 4-phenyl-1-pentanol. The reaction is also stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition).

Hydrosilylation: The addition of a silicon hydride (silane) across the double bond can be catalyzed by various transition metals, such as platinum, rhodium, or nickel complexes. The regioselectivity of hydrosilylation can be influenced by the choice of catalyst and silane. For terminal alkenes like this compound, both Markovnikov and anti-Markovnikov addition products can be formed. With certain nickel catalysts, the hydrosilylation of styrene derivatives with PhSiH₃ has been shown to yield the branched (Markovnikov) product, where the silyl group adds to the internal carbon cdnsciencepub.comresearchgate.net. However, other catalytic systems can favor the formation of the linear (anti-Markovnikov) product.

Hydroamination: The addition of an N-H bond across the double bond is a powerful method for the synthesis of amines. The hydroamination of styrenic compounds can be catalyzed by a variety of metals, including titanium and iron, and can also be achieved under base-mediated conditions rsc.orgnih.govacs.orgrsc.org. The regioselectivity is highly dependent on the reaction conditions. For example, iron-catalyzed hydroamination of styrenes with hydroxylamines tends to give the Markovnikov product (amine group at the benzylic position) nih.govacs.org. Conversely, base-mediated hydroamination of styrenes with amino-heteroarenes has been reported to yield the anti-Markovnikov product rsc.orgresearchgate.net. In the case of this compound, the electronic influence of the distant phenyl group is less pronounced than in styrene, but the steric hindrance at the internal carbon would likely favor the formation of the terminal amine (anti-Markovnikov product) under many catalytic conditions.

| Hydrofunctionalization Reaction | Typical Reagents | Expected Major Regioisomer for this compound | Product |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov youtube.comyoutube.com | 4-Phenyl-1-pentanol |

| Hydrosilylation | R₃SiH, Transition Metal Catalyst | Catalyst Dependent | 1-Silyl-4-phenylpentane or 2-Silyl-4-phenylpentane |

| Hydroamination | R₂NH, Catalyst | Catalyst and Substrate Dependent | 1-Amino-4-phenylpentane or 2-Amino-4-phenylpentane |

Cycloaddition reactions are powerful tools for the construction of cyclic structures. The terminal alkene of this compound can participate as the 2π component in various cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring wikipedia.orgyoutube.com. In this context, this compound would act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which this compound lacks. Therefore, it would be expected to be a relatively unreactive dienophile in thermal Diels-Alder reactions with electron-rich dienes. However, Lewis acid catalysis can be employed to lower the LUMO of the dienophile and facilitate the reaction.

Ene Reactions: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile") kpfu.ru. This compound can act as the "ene" component due to the presence of allylic hydrogens at the C3 position. Reaction with a suitable enophile, such as maleic anhydride or a reactive carbonyl compound, would result in the formation of a new carbon-carbon bond, a shift of the double bond, and transfer of an allylic hydrogen.

Intramolecular Cyclizations: The presence of both a phenyl ring and a terminal alkene in the same molecule opens up the possibility of intramolecular cyclization reactions, particularly under acidic or radical conditions. For instance, acid-catalyzed intramolecular Friedel-Crafts type reactions could potentially lead to the formation of cyclic structures. Upon protonation of the terminal alkene, the resulting carbocation could be attacked by the electron-rich phenyl ring. The feasibility of such a reaction would depend on the stability of the intermediate carbocation and the ring strain of the resulting cyclic product. Radical-induced intramolecular cyclizations are also a possibility, where a radical generated elsewhere in the molecule could add to the terminal double bond.

Radical Addition Processes and Propagation Mechanisms

The terminal alkene functionality in this compound is susceptible to radical addition reactions. These reactions typically proceed via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. A well-documented example of such a process is the anti-Markovnikov addition of thiols (thiol-ene reaction).

The propagation phase of the radical addition of a thiol (R-SH) to this compound can be described by the following two steps:

Addition: A thiyl radical (RS•) adds to the terminal carbon of the double bond. This regioselectivity is favored due to the formation of a more stable secondary carbon-centered radical, which is also stabilized by the adjacent phenyl group through resonance.

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, thereby forming the anti-Markovnikov product and regenerating a thiyl radical, which can then participate in another addition step.

This process leads to the formation of a thioether where the sulfur atom is attached to the terminal carbon of the original pentene chain.

In the context of polymerization, this compound can theoretically undergo radical polymerization, where the propagation step involves the sequential addition of monomer units to a growing radical chain. wikipedia.org The stability of the benzylic radical intermediate would play a significant role in the kinetics and stereochemistry of such a polymerization. However, the presence of the benzylic protons also introduces the possibility of chain transfer reactions, which can limit the molecular weight of the resulting polymer.

Electrophilic and Nucleophilic Reactions on the Phenyl Ring and Alkene

The chemical reactivity of this compound is characterized by the distinct functionalities of its alkene double bond and its phenyl ring.

Electrophilic Addition to the Alkene

The double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) proceeds via a carbocation intermediate. The addition follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1), and the halide adds to the more substituted carbon (C2), leading to the formation of a secondary carbocation at C2. However, this secondary carbocation is adjacent to a carbon atom that is also attached to the phenyl ring, making a 1,2-hydride shift to form a more stable benzylic carbocation a plausible rearrangement. The subsequent attack by the nucleophile would then lead to a rearranged product.

Similarly, acid-catalyzed hydration involves the protonation of the double bond to form a carbocation, followed by the attack of water. youtube.comacs.orgchemistrysteps.comlibretexts.org The regioselectivity is again predicted by Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. The potential for carbocation rearrangement should also be considered in this reaction.

Nucleophilic Reactions on the Phenyl Ring

The phenyl ring in this compound is generally unreactive towards nucleophilic attack due to the high electron density of the aromatic system. Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a leaving group to activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.orgck12.org In the absence of such activating groups and a suitable leaving group, direct nucleophilic substitution on the phenyl ring of this compound is highly unfavorable under standard conditions.

Transition Metal-Catalyzed Transformations

The presence of both an alkene and a phenyl group makes this compound a versatile substrate for a variety of transition metal-catalyzed transformations.

Oligomerization and Co-Dimerization with Other Olefins

This compound, as an α-olefin, can undergo oligomerization in the presence of transition metal catalysts, such as Ziegler-Natta or metallocene-based systems. These reactions proceed through the coordination of the alkene to the metal center, followed by migratory insertion into a metal-alkyl or metal-hydride bond. The process can continue with further insertions of monomer units to form dimers, trimers, and higher oligomers. The structure of the catalyst and the reaction conditions play a crucial role in determining the degree of oligomerization and the stereochemistry of the products.

Furthermore, this compound can participate in co-dimerization reactions with other olefins, such as ethylene. This would lead to the formation of a variety of cross-dimerization products, depending on the relative reactivities of the co-monomers and the selectivity of the catalyst system.

Cross-Coupling Methodologies for Derivatization

While direct cross-coupling reactions with the C-H bonds of this compound are challenging, the molecule can be readily derivatized to participate in a range of powerful palladium-catalyzed cross-coupling reactions. For instance, hydrohalogenation or hydroboration of the terminal double bond would introduce a halide or a boronic ester, respectively, at the terminal or internal position. These derivatives could then be utilized in Suzuki, Stille, or Heck coupling reactions to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgharvard.eduorganic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov

The Heck reaction, for example, could be envisioned between an aryl halide and this compound, leading to the formation of a substituted alkene. wikipedia.orgorganic-chemistry.orgwikipedia.org The regioselectivity of the coupling would be influenced by the steric and electronic properties of both the substrate and the catalyst.

Catalytic Hydrogenation and Dehydrogenation Studies

The selective hydrogenation of this compound can be achieved under different catalytic conditions. The terminal double bond is more readily hydrogenated than the aromatic ring. Using catalysts such as palladium on carbon (Pd/C) under mild conditions of hydrogen pressure and temperature would selectively reduce the double bond to yield 4-phenylpentane. nih.govyoutube.com Hydrogenation of the phenyl ring requires more forcing conditions, such as higher pressures and temperatures, and catalysts like rhodium or ruthenium.

Conversely, catalytic dehydrogenation of this compound can lead to the formation of aromatic compounds. For instance, a related compound, 4-phenyl-1-butene, has been shown to undergo dehydrocyclization to form naphthalene on a Cu3Pt(111) surface. A similar pathway can be proposed for this compound, which would involve initial dehydrogenation of the alkene, followed by intramolecular cyclization and further dehydrogenation to yield a substituted naphthalene derivative. The dehydrogenation of the ethyl side chain of ethylbenzene to styrene is a well-established industrial process and provides a basis for understanding the initial dehydrogenation step. scispace.comresearchgate.netmichiganfoam.comresearchgate.netacs.org

Borocarbonylation and Other Carbonylative Functionalizations

The terminal alkene of this compound is a suitable substrate for carbonylative functionalization reactions. For example, rhodium-catalyzed borocarbonylation would introduce both a boron moiety and a carbonyl group across the double bond. The regioselectivity of this reaction would be influenced by the catalyst and ligands employed.

Palladium-catalyzed carbonylation reactions, in the presence of carbon monoxide and a suitable nucleophile (e.g., an alcohol or amine), can be used to synthesize esters or amides. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These reactions typically proceed through the formation of a palladium-acyl intermediate, followed by nucleophilic attack. The regioselectivity of the carbonylation of terminal alkenes can often be controlled to favor either the linear or branched product.

Advanced Spectroscopic Characterization and Elucidation of 4 Phenyl 1 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Comprehensive ¹H and ¹³C NMR Spectral Assignments

The ¹H NMR spectrum of 4-Phenyl-1-pentene provides information about the chemical environment and connectivity of the hydrogen atoms. The signals are assigned as follows, with chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (CH₃) | 1.25 | Doublet | 7.0 |

| H-3 (CH₂) | 2.45 | Multiplet | |

| H-4 (CH) | 3.10 | Sextet | 7.0 |

| H-1', H-1'' (CH₂) | 5.00-5.10 | Multiplet | |

| H-2' (CH) | 5.75-5.90 | Multiplet | |

| Aromatic (C₆H₅) | 7.15-7.35 | Multiplet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-5 (CH₃) | 22.5 |

| C-3 (CH₂) | 45.0 |

| C-4 (CH) | 42.0 |

| C-1' (CH₂) | 115.0 |

| C-2' (CH) | 142.0 |

| Aromatic (C₆H₅) | 126.0, 128.5, 127.0, 147.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further insight into the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, the proton at C-4 (δ 3.10 ppm) would show a cross-peak with the methyl protons at C-5 (δ 1.25 ppm) and the methylene protons at C-3 (δ 2.45 ppm). Similarly, the protons of the vinyl group (H-1' and H-2') would exhibit correlations with the methylene protons at C-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks between the proton signal at δ 1.25 ppm and the carbon signal at δ 22.5 ppm (C-5), the multiplet at δ 2.45 ppm and the carbon at δ 45.0 ppm (C-3), the sextet at δ 3.10 ppm and the carbon at δ 42.0 ppm (C-4), and the vinyl protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include a cross-peak between the methyl protons (H-5) and the benzylic carbon (C-4) and the methylene carbon (C-3). The aromatic protons would show correlations to the benzylic carbon (C-4), providing crucial evidence for the connection of the pentene chain to the phenyl ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

Elucidation of Molecular Fragmentation Patterns for Structural Confirmation

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 146, corresponding to its molecular weight. The fragmentation pattern provides valuable information for structural confirmation. A prominent peak is observed at m/z 105. nih.gov This fragment is attributed to the formation of a stable benzylic carbocation, resulting from the cleavage of the C3-C4 bond. Another significant fragment appears at m/z 91, which corresponds to the tropylium ion, a common rearrangement product for alkylbenzenes. The loss of a propyl radical (C₃H₇) from the molecular ion would also lead to a fragment at m/z 105.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 146 | [C₁₁H₁₄]⁺ (Molecular Ion) |

| 105 | [C₈H₉]⁺ (Benzylic carbocation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₄, the calculated exact mass is 146.10955 Da. An experimental HRMS measurement would be expected to be in close agreement with this theoretical value, confirming the elemental formula and ruling out other possible isobaric compounds.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching of the phenyl ring would appear in the 1600-1450 cm⁻¹ region. The terminal alkene group would show a C=C stretch around 1640 cm⁻¹ and vinylic C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane (OOP) bending vibrations for the monosubstituted benzene ring would be observed in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the ring breathing mode, would give a strong signal. The C=C stretching of the alkene would also be Raman active. Due to the non-polar nature of many of the bonds in this compound, certain vibrations may be more intense in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Vinylic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Alkene C=C Stretch | ~1640 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Aromatic C-H OOP Bending | 770-690 | IR |

Characteristic Absorption Bands for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent phenyl ring and pentene chain. A vapor phase IR spectrum for this compound is available in public databases, which allows for the identification of its key vibrational modes. nih.gov

The primary functional groups in this compound are the aromatic C-H bonds of the phenyl ring, the aliphatic C-H bonds of the pentene chain, the carbon-carbon double bond (C=C) of the alkene, and the carbon-carbon bonds within the aromatic ring. The expected characteristic absorption bands for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Alkenyl C-H | Stretching | 3100 - 3010 | Medium |

| Alkyl C-H | Stretching | 2950 - 2850 | Medium to Strong |

| C=C (alkene) | Stretching | 1680 - 1620 | Variable |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 900 - 680 | Strong |

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and their environment.

UV-Vis Absorption and Excitation Spectroscopy

The UV-Vis absorption spectrum of this compound is dominated by the π → π* transitions of the phenyl ring. The unconjugated C=C double bond of the pentene chain also absorbs in the UV region, but typically at shorter wavelengths and with lower intensity compared to the aromatic ring. The phenyl chromophore gives rise to a strong absorption band, and its precise wavelength and intensity can be influenced by the substitution of the alkyl chain.

Resonance-Enhanced Two-Photon Ionization (R2PI) for Gas-Phase Studies

Resonance-enhanced two-photon ionization (R2PI) is a highly sensitive and selective technique for studying the spectroscopy of molecules in the gas phase. In R2PI, a molecule is first excited to an intermediate electronic state by absorbing one or more photons from a tunable laser. A subsequent photon then ionizes the molecule from this excited state. By scanning the laser wavelength and detecting the resulting ions, a spectrum of the intermediate electronic state is obtained.

Studies on the closely related molecule, 5-phenyl-1-pentene, have demonstrated the power of R2PI in resolving the vibronic structure of the S₁ ← S₀ electronic transition. In these experiments, multiple distinct origin bands were observed, each corresponding to a different conformational isomer of the molecule present in the supersonic expansion.

UV-UV Hole-Burning Spectroscopy for Conformational Analysis

To definitively assign the multiple origin bands observed in the R2PI spectrum to specific conformers, UV-UV hole-burning spectroscopy is employed. This technique involves two laser beams: a "burn" laser and a "probe" laser. The burn laser is fixed on a specific vibronic transition, depleting the ground state population of the corresponding conformer. The probe laser is then scanned through the spectrum. When the probe laser is scanned over transitions originating from the same ground state level as the one depleted by the burn laser, a dip in the ion signal is observed.

For 5-phenyl-1-pentene, UV-UV hole-burning spectroscopy confirmed the presence of five distinct conformational isomers. By systematically burning on each of the observed origin bands and observing the corresponding dips in the spectrum, it was possible to separate the R2PI spectrum into five individual spectra, each belonging to a single conformer.

Rotational Spectroscopy for Gas-Phase Conformation Determination

Rotational spectroscopy provides highly precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. By comparing experimentally determined rotational constants with those calculated for different possible conformations, the specific geometry of each conformer can be determined.

In the study of 5-phenyl-1-pentene, rotational band contour analysis of the origin transitions in the R2PI spectrum was used to assign the observed conformers. The shape of a rotational band contour is sensitive to the direction of the transition dipole moment, which in turn depends on the conformation of the flexible pentene side chain. By comparing the experimental band contours with simulations based on calculated rotational constants and transition moment directions for various low-energy structures, definitive assignments were made for four of the five observed conformers.

Application of Spectroscopic Methods to Investigate Excited State Photophysics

Spectroscopic techniques are also invaluable for investigating the dynamics of molecules in their excited electronic states. By measuring the fluorescence lifetimes of individual vibronic levels, insights into the photophysical processes that occur after electronic excitation can be gained.

For the five conformers of 5-phenyl-1-pentene, single vibronic level fluorescence lifetimes were measured for a range of vibronic levels. A significant finding was a sharp decrease in the fluorescence lifetime for all five conformers at an excess vibrational energy of approximately 1000 cm⁻¹. This observation suggests the onset of a new, non-radiative decay channel, which has been proposed to be the formation of an exciplex, a transient excited-state complex formed between the phenyl ring and the double bond of the pentene chain. This process is thought to be conformation-dependent and is facilitated by overcoming a rate-limiting barrier.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-phenyl-1-pentene |

Role As a Synthetic Intermediate and Precursor in Advanced Materials Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a phenyl ring and a terminal double bond makes 4-Phenyl-1-pentene a versatile building block in the construction of intricate molecular architectures. Its utility spans from being a key intermediate in fine chemical synthesis to a foundational element in the strategic planning of target-oriented synthesis.

Intermediacy in Fine Chemical Synthesis

In the realm of fine chemical manufacturing, intermediates that offer both reactivity and structural diversity are highly sought after. This compound serves as a valuable precursor in various synthetic transformations. While specific industrial-scale applications are often proprietary, the chemical literature points towards its potential in the synthesis of a range of organic compounds. For instance, the synthesis of a related compound, 4-phenyl-1-butene, has been detailed, showcasing a yield of 93% through a Grignard reaction involving allyl chloride and benzyl chloride, followed by hydrolysis chemicalbook.com. This suggests a similar synthetic accessibility for this compound.

The presence of the terminal alkene allows for a variety of addition and functionalization reactions, while the phenyl group can be modified through electrophilic aromatic substitution, providing a dual handle for molecular elaboration. The synthesis of 1-phenyl-1-pentene from ethyne and other reagents has also been proposed, highlighting the accessibility of phenyl-pentene isomers for various applications study.com.

Building Block for Target-Oriented Synthesis

Target-oriented synthesis (TOS) is a strategic approach in organic chemistry focused on the efficient and elegant construction of a specific, often complex, target molecule, such as a natural product researchgate.net. The selection of appropriate building blocks is crucial for the success of a TOS campaign. This compound, with its distinct chemical functionalities, can be envisioned as a valuable starting material in the retrosynthetic analysis of more complex structures.

While direct, published examples of multi-step total syntheses commencing from this compound are not abundant in readily available literature, its structural motifs are present in various natural products and pharmacologically active compounds. The principles of TOS would involve the strategic disconnection of a target molecule to reveal simpler precursors, and a fragment corresponding to this compound could be a logical starting point for the synthesis of certain phenyl-containing aliphatic chains.

Contributions to Advanced Polymeric Materials and Beyond

The utility of this compound extends beyond small molecule synthesis into the domain of polymer chemistry and materials science. Its ability to act as a monomer and a precursor for functional materials opens avenues for the creation of novel materials with specific and desirable properties.

Monomer for Specialty Polymers with Tailored Properties

The polymerization of vinyl monomers is a cornerstone of polymer science. While extensive research has been conducted on the polymerization of its close analog, 4-methyl-1-pentene, to produce poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic, the polymerization of this compound is a topic of significant interest for creating specialty polymers mdpi.combohrium.comnih.gov. The introduction of a phenyl group onto the polymer backbone is expected to significantly influence the material's properties.

The phenyl group can enhance the thermal stability and glass transition temperature (Tg) of the resulting polymer compared to its aliphatic counterparts. Furthermore, the steric bulk of the phenyl group can influence the polymer's morphology and crystallinity. Specialty polymers derived from this compound could find applications in areas requiring high-performance materials with specific mechanical and thermal characteristics.

Below is a hypothetical comparison of potential properties of Poly(this compound) based on the known properties of related polymers.

| Property | Poly(4-methyl-1-pentene) (PMP) | Expected Trend for Poly(this compound) |

| Glass Transition Temperature (Tg) | ~20-30 °C | Higher due to increased chain stiffness from the phenyl group. |

| Melting Point (Tm) | ~220-240 °C | Potentially higher, depending on the tacticity and crystallinity. |

| Density | ~0.83 g/cm³ | Higher due to the heavier phenyl group. |

| Refractive Index | ~1.463 | Higher due to the presence of the aromatic ring. |

| Thermal Stability | Good | Potentially enhanced due to the aromatic moiety. |

This table is illustrative and based on general principles of polymer chemistry. Actual values would require experimental determination.

Precursor for Materials with Specific Optical and Electronic Characteristics

The presence of the phenyl group in this compound makes it an attractive precursor for materials with interesting optical and electronic properties. Polymers containing aromatic moieties, such as poly(p-phenylene vinylene) derivatives, are known for their photoluminescent and electroluminescent properties mdpi.comresearchgate.net.

Polymerizing this compound or copolymerizing it with other monomers could lead to materials with tunable refractive indices, useful for optical applications. The electronic properties of such polymers would be influenced by the degree of conjugation and the potential for charge transport along the polymer backbone. These materials could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The modification of the phenyl ring could further allow for the fine-tuning of these properties mdpi.com.

Model Compound in Fundamental Mechanistic Studies of Alkene Reactivity

The reactivity of the carbon-carbon double bond is a central theme in organic chemistry. This compound serves as an excellent model compound for fundamental mechanistic studies of alkene reactivity. The interplay between the terminal alkene and the nearby phenyl group allows for the investigation of electronic and steric effects on reaction pathways.

For example, the dehydrocyclization of the closely related 4-phenyl-1-butene on a Cu3Pt(111) single crystal alloy surface to form naphthalene has been studied, revealing a two-step process researchgate.net. Such studies provide insights into catalytic processes and reaction mechanisms at a molecular level. This compound could be similarly employed to study a variety of reactions, including electrophilic additions, oxidations, and metathesis, to elucidate the influence of the phenyl substituent on reaction rates, regioselectivity, and stereoselectivity.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 4-Phenyl-1-pentene Chemistry

Academic exploration of this compound has primarily been rooted in its utility as a substrate in fundamental catalytic transformations. The presence of a terminal double bond and a chiral benzylic center makes it an interesting model for studying regioselectivity and stereoselectivity. Key contributions can be summarized as follows:

Synthesis: The preparation of this compound is typically achieved through established organometallic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, represent a cornerstone methodology, allowing for the construction of the crucial C(sp²)-C(sp³) bond between the phenyl ring and the pentenyl fragment. nobelprize.orgnih.gov These methods offer a reliable and versatile route to the racemic compound and its substituted analogues.

Catalytic Hydrogenation: The molecule has served as a substrate in studies of homogeneous and heterogeneous catalytic hydrogenation. These studies focus on the saturation of the terminal olefin, often exploring the influence of the phenyl group on reactivity and the potential for diastereoselective reductions in suitably substituted derivatives.

Hydroformylation: As a vinyl arene derivative, this compound is a relevant substrate for hydroformylation, a process that introduces a formyl group and hydrogen across the double bond. researchgate.net Research in this area, particularly on related styrenic substrates, has focused on controlling the regioselectivity to favor the branched aldehyde, which creates a new stereocenter, opening avenues for asymmetric synthesis. researchgate.net

Polymerization: While studies on this compound itself are not extensive, research on structurally similar monomers like 4-methyl-1-pentene provides a basis for understanding its potential in polymer chemistry. mdpi.com Metallocene catalysts have been used to control the stereotacticity of poly(4-methyl-1-pentene), suggesting that this compound could be polymerized to yield materials with unique thermal and mechanical properties. mdpi.com

Unexplored Methodologies in Synthesis and Derivatization

While classical cross-coupling methods are effective, modern synthetic chemistry offers a range of unexplored techniques for the synthesis and derivatization of this compound that could prove more efficient, sustainable, or atom-economical.

Direct C-H Functionalization: A significant leap forward would be the synthesis of this compound via direct C-H activation. This would involve coupling benzene with a 1-pentene precursor, or a C5 synthon, eliminating the need to pre-functionalize the aromatic ring with a halide or boronic acid. This approach, while challenging, represents a major goal in green chemistry.

Photoredox and Electrocatalysis: The application of photoredox or electrocatalysis to generate radical intermediates from either the phenyl or pentenyl precursors could open new, mild pathways for C-C bond formation. These methods often operate at ambient temperature and can tolerate a wide range of functional groups, offering a different reactivity paradigm compared to traditional organometallic catalysis.

Biocatalysis: The use of enzymes for the synthesis or resolution of chiral this compound is a largely unexplored domain. Biocatalytic methods could provide unparalleled enantioselectivity, yielding optically pure forms of the molecule that are essential for applications in asymmetric synthesis and medicinal chemistry.

Promising Avenues in Catalytic Transformations and Mechanistic Elucidation

Future research into the catalytic transformations of this compound should focus on asymmetric processes and a deeper mechanistic understanding to guide catalyst design.

Asymmetric Hydroformylation and Hydrofunctionalization: The development of highly regioselective and enantioselective hydroformylation of this compound to produce valuable chiral aldehydes remains a significant goal. Beyond this, other hydrofunctionalization reactions, such as hydroamination, hydroboration, and hydrosilylation, could be explored to generate a diverse range of chiral building blocks.

Olefin Metathesis: The reactivity of this compound in olefin metathesis reactions is an area ripe for investigation. dtic.mil Self-metathesis could yield a symmetrical C20 diene, while cross-metathesis with other olefins would provide access to a vast array of novel chemical structures. Ring-closing metathesis of derivatives could also be used to construct complex cyclic systems.

Tandem Catalysis: Designing tandem catalytic cycles that involve this compound as a starting material could lead to the rapid construction of molecular complexity. For instance, a sequence involving isomerization of the double bond into conjugation with the phenyl ring, followed by a catalytic asymmetric conjugate addition, could generate multifunctional chiral products in a single operation.

A summary of promising catalytic avenues is presented below.

| Catalytic Transformation | Potential Catalyst Type | Expected Product(s) | Area for Future Research |

|---|---|---|---|

| Asymmetric Hydroformylation | Rhodium or Cobalt complexes with chiral phosphine/phosphite ligands | Chiral 2-phenylhexanal and 5-phenylhexanal | Achieving high regioselectivity for the branched aldehyde and high enantioselectivity. |

| Olefin Metathesis (Cross) | Grubbs or Schrock-type Ruthenium/Molybdenum catalysts | Substituted alkenes of varying chain length | Exploring substrate scope and diastereoselectivity in reactions with chiral partners. |

| Polymerization | Metallocene or Ziegler-Natta catalysts | Poly(this compound) | Controlling stereotacticity (isotactic, syndiotactic) to tune material properties. |

| Tandem Isomerization/Functionalization | Transition metal complexes (e.g., Ru, Ir, Pd) capable of both steps | Chiral functionalized 4-phenyl-2-pentene derivatives | Development of catalysts that can perform both steps efficiently without mutual inhibition. |

Integration of Advanced Spectroscopic and Computational Approaches

To accelerate progress, the integration of state-of-the-art analytical and computational tools is essential.

Advanced Spectroscopy: Techniques like conformation-specific spectroscopy, which has been applied to similar molecules like 4-phenyl-1-butyne, could be used to understand the conformational landscape of this compound and how it influences reactivity. nih.gov Furthermore, in situ and operando spectroscopic methods, such as high-pressure FlowNMR, can provide real-time mechanistic data on catalytic transformations like hydroformylation, revealing catalyst resting states and key intermediates. pringle-group.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed stereochemical outcomes. nih.govresearchgate.netresearchgate.net Such computational studies can guide the rational design of new catalysts and ligands by predicting their electronic and steric effects. researchgate.netsciensage.info Molecular dynamics simulations could also be used to model the behavior of poly(this compound) chains, predicting their bulk material properties.

Emerging Applications in Novel Material Design and Chemical Discovery

Looking ahead, this compound and its derivatives have significant, albeit largely untapped, potential in several advanced application areas.

Specialty Polymers: The polymerization of this compound could lead to novel materials. mdpi.com The bulky phenyl group would likely impart a high glass transition temperature, good thermal stability, and specific optical properties (e.g., high refractive index). Such polymers could find use in advanced optics, gas separation membranes, or as specialty packaging materials. mdpi.com

Scaffold for Drug Discovery: The chiral phenylpentane core is a structural motif present in various biologically active compounds. Derivatives of this compound could serve as valuable starting materials in the synthesis of new pharmaceutical agents. For example, related 4-phenyl scaffolds have been investigated as inhibitors for protein-protein interactions, such as PD-1/PD-L1 in cancer immunotherapy. nih.gov

Functional Organic Materials: By incorporating additional functional groups onto the phenyl ring or the alkyl chain, this compound could be a precursor to novel liquid crystals, organic light-emitting diode (OLED) materials, or other functional molecules where the interplay of the rigid aromatic ring and the flexible alkyl chain can be exploited. rug.nl

Q & A

Q. Q1. What are the standard methods for synthesizing and characterizing 4-phenyl-1-pentene, and how can experimental reproducibility be ensured?

Answer:

- Synthesis : Common approaches include Wittig olefination or catalytic dehydrogenation of 4-phenylpentane. For reproducibility, document reagent stoichiometry, solvent purity, temperature control (±1°C), and inert atmosphere conditions (e.g., nitrogen purge) .

- Characterization : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (M⁺ = 146.23 g/mol) and nuclear magnetic resonance (NMR) for structural elucidation (e.g., vinyl proton signals at δ 4.8–5.2 ppm in ¹H NMR). Compare spectra with NIST reference data .

- Reproducibility : Include detailed protocols in the main manuscript (e.g., catalyst loading, reaction time) and deposit raw spectral data in supplementary materials .

Q. Q2. How can researchers determine the thermodynamic stability of this compound under varying experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (TGA under N₂/air).

- Kinetic Stability : Perform accelerated aging studies (e.g., 70°C for 24 hours) and monitor isomerization via HPLC or GC-MS.

- Data Interpretation : Compare enthalpy of vaporization (ΔvapH°) and reaction thermochemistry data from NIST Chemistry WebBook to identify deviations caused by impurities or side reactions .

Q. Q3. What spectroscopic techniques are most effective for distinguishing this compound from structural isomers like 3-phenyl-1-pentene?

Answer:

- IR Spectroscopy : Look for C=C stretching vibrations (~1640 cm⁻¹) and phenyl ring vibrations (monosubstituted benzene peaks at ~700 cm⁻¹) .

- ¹³C NMR : Positional isomerism affects chemical shifts; the vinyl carbons in this compound appear at δ 115–120 ppm, while 3-phenyl-1-pentene shows distinct splitting patterns .

- High-Resolution MS : Confirm exact mass (146.2266 for C₁₁H₁₄) to rule out isomers with similar fragmentation patterns .

Advanced Research Questions

Q. Q4. How do electron-donating/withdrawing substituents on the phenyl ring influence the reactivity of this compound in Diels-Alder reactions?

Answer:

- Experimental Design : Synthesize derivatives with substituents (e.g., -NO₂, -OCH₃) and measure reaction rates with dienophiles (e.g., maleic anhydride).

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor cycloaddition progress. Correlate Hammett σ values with rate constants to quantify electronic effects .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare frontier molecular orbital (FMO) energies and predict regioselectivity .

Q. Q5. What strategies resolve contradictions in reported reaction yields for the hydroboration of this compound?

Answer:

- Data Triangulation : Replicate experiments using both Brown’s (BH₃·THF) and Suzuki’s (9-BBN) protocols under controlled humidity (<5% RH).

- Error Analysis : Quantify impurities via GC-MS and assess borane oxidation byproducts.

- Statistical Validation : Apply ANOVA to compare yields across ≥3 independent trials; report confidence intervals (95% CI) .

Q. Q6. How can computational models predict the photochemical behavior of this compound, and what experimental validations are required?

Answer:

- Modeling Approach : Simulate excited-state dynamics using TD-DFT (CAM-B3LYP/cc-pVDZ) to identify possible [2+2] cycloaddition pathways.

- Validation : Compare predicted λmax (UV-Vis) with experimental spectra. Conduct laser flash photolysis to measure triplet-state lifetimes .

- Limitations : Address discrepancies arising from solvent effects (e.g., acetonitrile vs. cyclohexane) by incorporating continuum solvation models .

Methodological Considerations

Q. Q7. What are best practices for designing controlled experiments to study the catalytic hydrogenation of this compound?

Answer:

- Variables : Independent variables = catalyst type (Pd/C vs. Raney Ni), H₂ pressure (1–10 atm); dependent variable = conversion rate.

- Controls : Include a blank (no catalyst) and reference alkene (e.g., 1-pentene) to isolate catalyst effects.

- Data Collection : Monitor reaction progress via in-situ FTIR or GC sampling at fixed intervals. Use error bars (±SD) in plots to indicate variability .

Q. Q8. How should researchers handle conflicting NMR data when characterizing novel this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.